molecular formula C9H18ClNO2 B1379761 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride CAS No. 1390654-92-8

3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride

Cat. No.: B1379761
CAS No.: 1390654-92-8
M. Wt: 207.7 g/mol
InChI Key: OVSBHKIAXFAIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride: is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.70 g/mol . This compound is known for its unique spirocyclic structure, which includes an oxazolidine ring fused to a piperidine ring. It is often used in early discovery research due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a methoxy-substituted oxazolidine with a piperidine derivative in the presence of a suitable acid to form the hydrochloride salt .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and supplied by chemical companies like Sigma-Aldrich . The production involves standard organic synthesis techniques, ensuring the purity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleoph

Properties

IUPAC Name

3-methoxy-1-oxa-8-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-11-8-6-9(12-7-8)2-4-10-5-3-9;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSBHKIAXFAIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2(CCNCC2)OC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1390654-92-8
Record name 1-Oxa-8-azaspiro[4.5]decane, 3-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1390654-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
Reactant of Route 3
3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
Reactant of Route 4
3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
Reactant of Route 5
3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
Reactant of Route 6
3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.